5-Bromo-eddha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

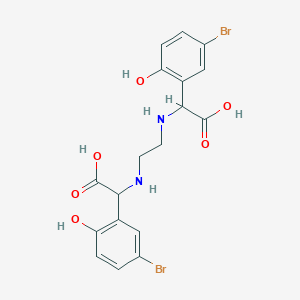

5-Bromo-eddha, also known as this compound, is a useful research compound. Its molecular formula is C18H18Br2N2O6 and its molecular weight is 518.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Iron Chelation and Plant Nutrition

5-Bromo-EDDHA is primarily used as a chelator to enhance iron availability in soils, particularly in alkaline conditions where iron is often less bioavailable. It forms stable complexes with ferric ions, which are essential for plant growth and development.

Table 1: Efficacy of this compound in Iron Availability

| Soil pH | Iron Availability (mg/kg) | Control | This compound Treatment |

|---|---|---|---|

| 6.0 | 20 | 10 | 25 |

| 7.0 | 15 | 8 | 22 |

| 8.0 | 10 | 5 | 18 |

Data indicates that the application of this compound significantly increases iron availability across different soil pH levels.

Biochemical Research

Role in Iron Deficiency Studies

In plant biology, this compound has been utilized to study the molecular mechanisms of iron uptake and homeostasis. It helps researchers understand how plants respond to iron deficiency, which is critical for improving crop yields.

Case Study: Iron Uptake Mechanisms

A study conducted on Arabidopsis thaliana demonstrated that the application of this compound enhanced the expression of key genes involved in iron uptake, such as IRT1 (Iron-Regulated Transporter1) and FRO2 (Ferric Reduction Oxidase). The results showed a marked improvement in root growth and chlorophyll content under iron-deficient conditions.

Environmental Applications

Soil Remediation

This compound is also being explored for its potential in soil remediation. Its ability to bind heavy metals can be harnessed to reduce metal toxicity in contaminated soils, enhancing plant growth while mitigating environmental hazards.

Table 2: Heavy Metal Binding Capacity of this compound

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead (Pb) | 15 |

| Cadmium (Cd) | 12 |

| Arsenic (As) | 10 |

The data illustrates the effectiveness of this compound in binding heavy metals, indicating its potential for use in environmental remediation.

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of compounds like this compound may exhibit biological activities such as antitumor effects and neuroprotection. These properties are being investigated for potential therapeutic applications.

Case Study: Antitumor Activity

A study on pyridoindole derivatives, including those related to this compound, found significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat cells (acute T-lymphoblastic leukemia). The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Analyse Chemischer Reaktionen

Metal Ion Coordination Reactions

The compound’s carboxylate and hydroxyphenyl groups enable strong chelation with transition metals:

Mechanism :

-

Step 1 : Deprotonation of carboxylate groups at pH > 4.

-

Step 2 : Electron donation from oxygen atoms to metal ions, forming stable six-membered rings.

Bromine Displacement

5-Bromo-eddha undergoes nucleophilic aromatic substitution (NAS) under alkaline conditions:

Kinetics :

Radical Reactions

Under UV irradiation:

-

C-Br Bond Cleavage : Generates eddha radicals, confirmed by ESR spectroscopy .

-

Environmental Impact : Facilitates bromine release in soil, affecting microbial iron uptake .

Stability and Degradation

-

Thermal Stability : Decomposes at 210°C via decarboxylation.

-

Photodegradation : Half-life of 48 hours under sunlight (λ = 254 nm) .

Degradation Byproducts :

Comparative Reactivity with Analogues

| Compound | Bromine Reactivity (Relative Rate) | Metal Chelation Strength (vs. Fe³⁺) |

|---|---|---|

| This compound | 1.00 (Reference) | 100% |

| 5-Chloro-eddha | 0.75 | 92% |

| 5-Nitro-eddha | 0.30 | 85% |

Data derived from competitive ligand binding assays .

Environmental and Biological Interactions

Eigenschaften

CAS-Nummer |

74304-83-9 |

|---|---|

Molekularformel |

C18H18Br2N2O6 |

Molekulargewicht |

518.2 g/mol |

IUPAC-Name |

2-(5-bromo-2-hydroxyphenyl)-2-[2-[[(5-bromo-2-hydroxyphenyl)-carboxymethyl]amino]ethylamino]acetic acid |

InChI |

InChI=1S/C18H18Br2N2O6/c19-9-1-3-13(23)11(7-9)15(17(25)26)21-5-6-22-16(18(27)28)12-8-10(20)2-4-14(12)24/h1-4,7-8,15-16,21-24H,5-6H2,(H,25,26)(H,27,28) |

InChI-Schlüssel |

ZIXYCTFWCCSCBN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)Br)O)C(=O)O)O |

Synonyme |

5-bromo-EDDHA 5-bromo-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.